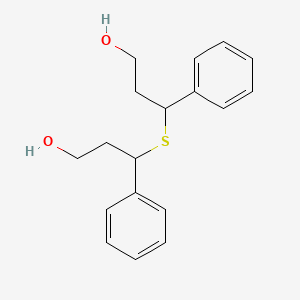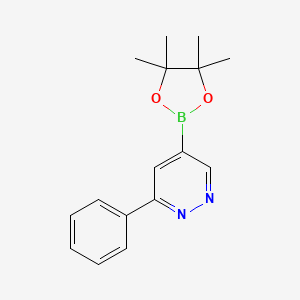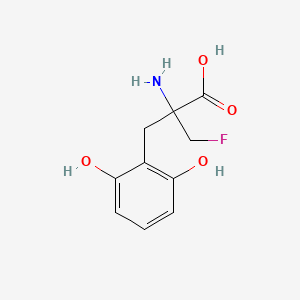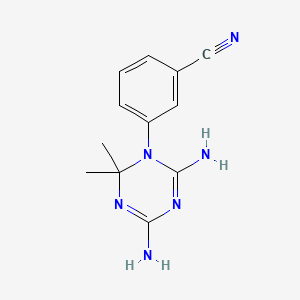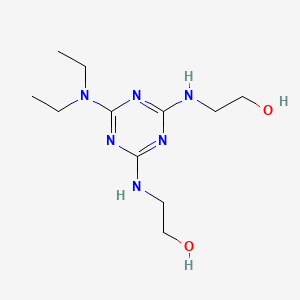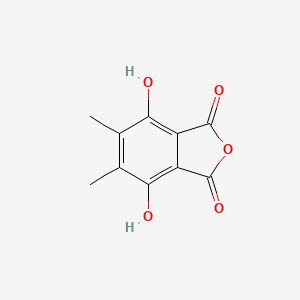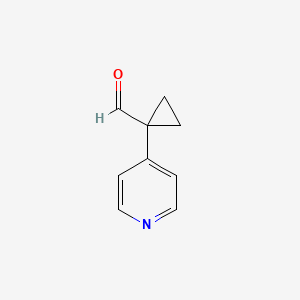
1-(Pyridin-4-yl)cyclopropanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-yl)cyclopropanecarbaldehyde is an organic compound characterized by a cyclopropane ring attached to a pyridine ring and an aldehyde functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 1-(Pyridin-4-yl)cyclopropanecarbaldehyde can be achieved through several routes. One common method involves the cyclopropanation of pyridine derivatives followed by formylation. For instance, the reaction of pyridine with cyclopropane derivatives under specific conditions can yield the desired compound. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
1-(Pyridin-4-yl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring. Common reagents include halogens and nitrating agents.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
1-(Pyridin-4-yl)cyclopropanecarbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate biological pathways and affect cellular functions. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
1-(Pyridin-4-yl)cyclopropanecarbaldehyde can be compared with other similar compounds, such as:
1-(Pyridin-4-yl)cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
1-(Pyridin-4-yl)cyclopropanecarbonitrile:
1-(Pyridin-4-yl)pyrrolidin-2-one: This compound features a pyrrolidinone ring, which significantly changes its biological activity and applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research and industry.
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
1-pyridin-4-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c11-7-9(3-4-9)8-1-5-10-6-2-8/h1-2,5-7H,3-4H2 |
InChI Key |
JOEJBKCFGMXEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)

![6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13139026.png)

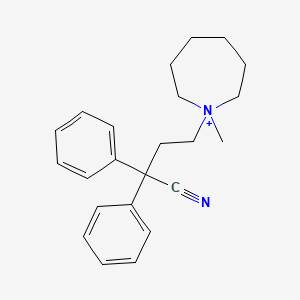
![5-(Bromomethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13139053.png)
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
![N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B13139064.png)
